molecular formula C8H14 B1606646 Pentalene, octahydro- CAS No. 694-72-4

Pentalene, octahydro-

Cat. No.: B1606646
CAS No.: 694-72-4
M. Wt: 110.2 g/mol
InChI Key: AEBWATHAIVJLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentalene, octahydro- is a bicyclic hydrocarbon with the molecular formula C₈H₁₄. It is also known as bicyclo[3.3.0]octane or octahydropentalene This compound is a saturated derivative of pentalene, which consists of two fused cyclopentane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentalene, octahydro- can be synthesized through the hydrogenation of pentalene. The reaction involves the addition of hydrogen (H₂) to pentalene (C₈H₆) in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature conditions . The reaction can be represented as follows: [ \text{C₈H₆} + 4\text{H₂} \rightarrow \text{C₈H₁₄} ]

Industrial Production Methods

Industrial production of pentalene, octahydro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentalene, octahydro- undergoes various chemical reactions, including:

    Oxidation: Pentalene, octahydro- can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further reduction of pentalene, octahydro- can lead to the formation of more saturated hydrocarbons.

    Substitution: Halogenation and other substitution reactions can occur at the cyclopentane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pentalene, octahydro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentalene, octahydro- involves its interaction with various molecular targets and pathways. Its unique bicyclic structure allows it to engage in specific chemical reactions, such as hydrogenation and substitution, which can modify its chemical properties and reactivity. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctatetraene: Another bicyclic hydrocarbon with a similar structure but different reactivity due to its unsaturated nature.

    Benzocyclobutadiene: A bicyclic compound with fused benzene and cyclobutadiene rings.

    Acepentalene: A derivative of pentalene with additional functional groups.

    Butalene: A related bicyclic hydrocarbon with different ring sizes.

    Heptalene: A bicyclic compound with seven-membered rings.

    Octalene: A bicyclic compound with eight-membered rings.

Uniqueness of Pentalene, Octahydro-

Pentalene, octahydro- is unique due to its saturated bicyclic structure, which imparts distinct chemical properties and reactivity compared to its unsaturated counterparts. Its stability and reactivity make it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-3-7-5-2-6-8(7)4-1/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBWATHAIVJLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075054, DTXSID601030989
Record name Octahydropentalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Octahydropentalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-72-4, 1755-05-1, 5597-89-7
Record name Octahydropentalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentalene, octahydro-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Bicyclo(3.3.0)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005597897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentalene, octahydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octahydropentalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Octahydropentalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTAHYDROPENTALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V3HD5WBY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentalene, octahydro-
Reactant of Route 2
Pentalene, octahydro-
Reactant of Route 3
Pentalene, octahydro-
Reactant of Route 4
Pentalene, octahydro-
Reactant of Route 5
Pentalene, octahydro-
Reactant of Route 6
Pentalene, octahydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.